molecular formula C11H16O2 B14717620 3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one CAS No. 22485-79-6

3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one

Cat. No.: B14717620
CAS No.: 22485-79-6
M. Wt: 180.24 g/mol
InChI Key: ZVZZMBPWOUJSTD-UHFFFAOYSA-N
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Description

3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one is an organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one typically involves multiple steps, including cyclization and functional group transformations. Common starting materials might include substituted phenols and cyclohexanones. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2,3-Dihydrobenzofuran: A reduced form of benzofuran.

    7-Methoxybenzofuran: A methoxy-substituted derivative.

Uniqueness

3a,7a-Dimethylhexahydro-4,7-methano-1-benzofuran-2(3h)-one is unique due to its specific substitution pattern and the presence of the hexahydro-4,7-methano ring system, which may confer distinct chemical and biological properties compared to other benzofurans.

Properties

CAS No.

22485-79-6

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2,6-dimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-one

InChI

InChI=1S/C11H16O2/c1-10-6-9(12)13-11(10,2)8-4-3-7(10)5-8/h7-8H,3-6H2,1-2H3

InChI Key

ZVZZMBPWOUJSTD-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=O)OC1(C3CCC2C3)C

Origin of Product

United States

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